2-(4-tert-Butoxyphenyl)ethan-1-ol

Description

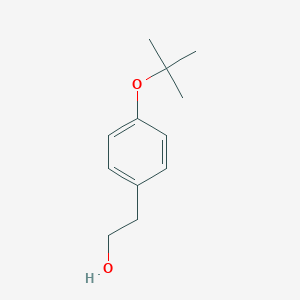

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZWTCSMYPNPCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471032 | |

| Record name | 2-(4-tert-Butoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123195-72-2 | |

| Record name | 2-(4-tert-Butoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-tert-Butoxyphenyl)ethan-1-ol: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical properties of 2-(4-tert-Butoxyphenyl)ethan-1-ol. Given the limited availability of direct experimental data for this specific compound in public databases, this document combines established chemical principles with data from closely related analogs to offer a robust predictive analysis. This guide is intended to support research, synthesis, and characterization efforts in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound, with the chemical formula C₁₂H₁₈O₂, is a primary alcohol featuring a phenethyl scaffold. The phenyl ring is substituted at the para-position with a tert-butoxy group. This structural motif is of interest in medicinal chemistry due to the lipophilic nature of the tert-butyl group and the potential for the ether linkage and hydroxyl group to participate in hydrogen bonding, which can influence pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[4-(tert-Butoxy)phenyl]ethanol | PubChem[1] |

| Synonyms | This compound, 4-tert-Butoxyphenethyl alcohol | PubChem[1] |

| CAS Number | 123195-72-2 | PubChem[1] |

| Molecular Formula | C₁₂H₁₈O₂ | PubChem[1] |

| Molecular Weight | 194.27 g/mol | PubChem[1] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | - |

| Boiling Point | Predicted: >250 °C at 760 mmHg | - |

| Melting Point | Predicted: <30 °C | - |

| Solubility | Predicted: Soluble in methanol, ethanol, chloroform, DMSO; sparingly soluble in water | - |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding ester, ethyl 4-tert-butoxyphenylacetate. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this transformation.

Experimental Protocol: Synthesis of this compound

Reaction: Reduction of Ethyl 4-tert-butoxyphenylacetate with Lithium Aluminum Hydride

Materials:

-

Ethyl 4-tert-butoxyphenylacetate

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with dry nitrogen or argon.

-

LAH Suspension: In the reaction flask, a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether (50 mL) is prepared and cooled to 0 °C in an ice bath.

-

Ester Addition: Ethyl 4-tert-butoxyphenylacetate (1 equivalent) is dissolved in anhydrous diethyl ether (50 mL) and added dropwise to the stirred LAH suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by slowly adding water (volume equivalent to the mass of LAH used), followed by the addition of 15% aqueous sodium hydroxide (volume equivalent to the mass of LAH), and finally water again (3 times the volume equivalent to the mass of LAH). This should result in a granular precipitate.

-

Work-up: The resulting suspension is filtered, and the solid is washed with diethyl ether (3 x 20 mL). The combined organic filtrates are then washed with 1 M HCl (2 x 30 mL) and saturated aqueous Na₂SO₄ solution (1 x 30 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₂CH₂OH) |

| ~6.90 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -O-t-Bu) |

| ~3.85 | t, J ≈ 6.5 Hz | 2H | -CH₂-OH |

| ~2.85 | t, J ≈ 6.5 Hz | 2H | Ar-CH₂- |

| ~1.60 | s (broad) | 1H | -OH |

| 1.32 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | Ar-C (para to -CH₂CH₂OH) |

| ~131.0 | Ar-C (ipso to -CH₂CH₂OH) |

| ~129.5 | Ar-CH (ortho to -CH₂CH₂OH) |

| ~120.0 | Ar-CH (ortho to -O-t-Bu) |

| ~78.5 | -O-C(CH₃)₃ |

| ~63.5 | -CH₂-OH |

| ~38.0 | Ar-CH₂- |

| ~29.0 | -C(CH₃)₃ |

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3050-3000 | Medium | C-H stretch (aromatic) |

| ~2960 | Strong | C-H stretch (aliphatic, -CH₃) |

| ~2870 | Strong | C-H stretch (aliphatic, -CH₂) |

| ~1610, 1510 | Medium-Strong | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 138 | [M - C₄H₈O]⁺ (Loss of tert-butanol) |

| 121 | [C₈H₉O]⁺ (Benzylic cleavage) |

| 107 | [C₇H₇O]⁺ (Tropylium-like ion) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Mandatory Visualizations

Caption: 2D structure of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Development

While no specific biological activities or signaling pathway modulations have been reported for this compound, its structural components are present in various biologically active molecules. The phenethyl alcohol core is a common scaffold in medicinal chemistry. The tert-butoxy group can enhance metabolic stability and lipophilicity, which may improve oral bioavailability and cell membrane permeability.

Derivatives of 4-alkoxyphenethyl alcohols could be investigated for a range of biological targets. A logical workflow for the initial biological evaluation of this compound and its derivatives would involve a series of in vitro assays.

Caption: Logical workflow for the biological evaluation of novel compounds.

Conclusion

This technical guide provides a detailed overview of the chemical structure, a plausible synthesis, and predicted analytical data for this compound. While direct experimental data is currently limited, the information presented herein, based on sound chemical principles and data from analogous compounds, serves as a valuable resource for researchers and professionals in drug development. Further experimental validation of the predicted data is encouraged to fully characterize this compound and explore its potential as a building block in medicinal chemistry.

References

An In-depth Technical Guide to 2-(4-tert-Butoxyphenyl)ethan-1-ol (CAS Number: 123195-72-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-tert-Butoxyphenyl)ethan-1-ol, with the CAS number 123195-72-2, is a chemical compound primarily recognized as a process-related impurity and intermediate in the synthesis of Metoprolol, a widely used beta-blocker medication. Its presence in the final pharmaceutical product is strictly monitored to ensure the safety and efficacy of the drug. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, focusing on its chemical identity, synthesis, and physical properties.

This document is intended to be a valuable resource for professionals in the fields of pharmaceutical sciences, quality control, and synthetic chemistry who may encounter this compound during drug development, manufacturing, or analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that some publicly available data for this compound is limited and may be inconsistent across different sources. The data presented here is a consolidation of information from various chemical suppliers and databases.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 123195-72-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Synonyms | p-tert-Butoxyphenethyl alcohol, 4-tert-Butoxyphenethyl alcohol, Metoprolol Impurity F |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | Generic Supplier Data |

| Boiling Point | 117-121 °C at 3 mmHg | Patent Data[1] |

| Purity (as per patent) | 99.5% (by Gas Chromatography) | Patent Data[1] |

Note: Experimental data for properties such as melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry) are not consistently available in the public domain. Researchers are advised to perform their own analytical characterization for definitive data.

Synthesis of this compound

The primary route for the synthesis of this compound involves a Grignard reaction, as detailed in patent literature. This process is crucial for obtaining the compound for use as a reference standard in analytical testing or for further chemical transformations.

Experimental Protocol: Grignard Reaction

The following protocol is adapted from the synthesis of p-tert-butoxyphenethyl alcohol described in a publicly available patent.[1]

Materials:

-

p-tert-Butoxychlorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl bromide (as initiator)

-

Ethylene oxide

-

Toluene

-

Saturated aqueous solution of ammonium chloride

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a dry, nitrogen-purged four-necked flask equipped with a stirrer and a reflux condenser, place 29.2 g (1.2 mol) of magnesium turnings.

-

Add 50 ml of anhydrous tetrahydrofuran and 2 ml of ethyl bromide to initiate the reaction.

-

A solution of 184.5 g (1.0 mol) of p-tert-butoxychlorobenzene in 500 ml of anhydrous tetrahydrofuran is then added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at 50°C for 1 hour to ensure the complete formation of the Grignard reagent (p-tert-butoxyphenylmagnesium chloride).

-

-

Reaction with Ethylene Oxide:

-

Cool the reaction mixture to 20-30°C.

-

Introduce 48.4 g (1.1 mol) of ethylene oxide into the flask over a period of 1 hour, maintaining the temperature between 20-30°C.

-

Continue stirring at the same temperature for an additional 2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into 500 ml of a saturated aqueous solution of ammonium chloride.

-

Add 500 ml of toluene to the mixture and separate the organic layer.

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

Distill off the solvent under reduced pressure.

-

The residue is then subjected to vacuum distillation to yield p-tert-butoxyphenethyl alcohol (this compound). The product is collected as a distillate boiling at 117-121°C/3 mmHg.[1]

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is a significant lack of publicly available information regarding the specific biological activity, mechanism of action, and associated signaling pathways for this compound. Its primary characterization is as a pharmaceutical impurity.

Implications for Researchers:

-

Toxicological Assessment: The absence of toxicological data necessitates a thorough safety assessment if this compound is to be handled in significant quantities or if its presence in a final drug product exceeds established qualification thresholds.

-

Pharmacological Relevance: While it is an impurity of Metoprolol, it is unknown if this compound possesses any pharmacological activity, either synergistic or antagonistic, with the parent drug. Further research would be required to elucidate any such effects.

-

Drug Development: For drug development professionals, the focus remains on controlling the levels of this impurity in the final drug substance and product through optimization of the synthetic process and appropriate analytical monitoring.

Analytical Methods

Considerations for Analytical Method Development:

-

Reference Standard: A well-characterized reference standard of this compound is essential for the development and validation of any quantitative analytical method. The synthesis protocol provided in this guide can be used to produce such a standard.

-

Chromatographic Separation: For HPLC method development, the goal would be to achieve baseline separation of this compound from Metoprolol and other known impurities. Given the structural similarities, a reversed-phase C18 or C8 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a pH modifier) would be a logical starting point.

-

Spectroscopic Characterization: For structural confirmation, techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy would be required.

Conclusion

This compound is a compound of interest primarily due to its role as an impurity in the production of Metoprolol. While a synthetic route for its preparation is documented, there is a notable absence of public data on its biological effects and detailed analytical methodologies. This information gap underscores the importance of rigorous in-house characterization and safety assessment for any researcher or organization working with this compound. As regulatory standards for pharmaceutical impurities continue to evolve, the need for comprehensive data on such compounds will likely increase, presenting opportunities for further research in this area.

References

Spectroscopic Profile of 2-(4-tert-Butoxyphenyl)ethan-1-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-(4-tert-Butoxyphenyl)ethan-1-ol (CAS No. 123195-72-2). Designed for researchers, scientists, and professionals in drug development, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from established principles of spectroscopy and analysis of structurally similar compounds, providing a reliable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | d | 2H | Ar-H (ortho to -CH₂CH₂OH) |

| ~6.85 | d | 2H | Ar-H (ortho to -O-tBu) |

| ~3.85 | t | 2H | -CH₂OH |

| ~2.80 | t | 2H | Ar-CH₂ - |

| ~1.55 | s | 1H | -OH |

| 1.30 | s | 9H | -C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C -O-tBu (aromatic) |

| ~131.0 | C -CH₂CH₂OH (aromatic) |

| ~129.0 | Ar-C H (ortho to -CH₂CH₂OH) |

| ~120.0 | Ar-C H (ortho to -O-tBu) |

| ~78.0 | -C (CH₃)₃ |

| ~63.0 | -C H₂OH |

| ~38.0 | Ar-C H₂- |

| ~31.5 | -C(C H₃)₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1610, 1510 | Medium-Strong | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 194 | 40 | [M]⁺ (Molecular Ion) |

| 179 | 100 | [M - CH₃]⁺ |

| 163 | 20 | [M - OCH₃]⁺ (from rearrangement) |

| 137 | 80 | [M - C₄H₉]⁺ (loss of tert-butyl group) |

| 107 | 60 | [HOC₆H₄CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, a pulse width of 30 degrees, a relaxation delay of 1.0 s, and 16 scans.

-

Process the data with a line broadening of 0.3 Hz and perform phase and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a spectral width of 240 ppm, a pulse width of 30 degrees, a relaxation delay of 2.0 s, and accumulate 1024 scans.

-

Process the data with a line broadening of 1.0 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a thin film by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing the solution onto a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) system for separation prior to analysis.

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

The data is collected and processed to generate a mass spectrum showing the relative abundance of different fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Synthesis of 2-(4-tert-Butoxyphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic route for 2-(4-tert-Butoxyphenyl)ethan-1-ol, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. The information presented is intended for a technical audience and includes a comprehensive experimental protocol, quantitative data, and a visual representation of the synthetic pathway.

Overview of Synthetic Strategy

The principal and documented method for the synthesis of this compound involves a Grignard reaction. This approach utilizes a substituted aryl halide to form an organomagnesium compound (Grignard reagent), which then undergoes a nucleophilic addition to an epoxide. This method is advantageous due to its reliability and relatively high yields.

The key steps in this synthetic pathway are:

-

Formation of the Grignard Reagent: 4-tert-Butoxybromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 4-tert-butoxyphenylmagnesium bromide.

-

Reaction with Ethylene Oxide: The prepared Grignard reagent is then reacted with ethylene oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring.

-

Aqueous Workup: The resulting magnesium alkoxide is hydrolyzed in an acidic aqueous workup to yield the final product, this compound.

Experimental Protocol

The following experimental protocol is adapted from established procedures for the synthesis of p-tert-butoxyphenethyl alcohol.[1]

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 4-tert-Butoxybromobenzene | C₁₀H₁₃BrO | 229.11 |

| Magnesium (flakes or turnings) | Mg | 24.31 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |

| Ethyl bromide (for activation) | C₂H₅Br | 108.97 |

| Ethylene oxide | C₂H₄O | 44.05 |

| Ammonium chloride (saturated aq. soln.) | NH₄Cl | 53.49 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

Step 1: Preparation of the Grignard Reagent

-

A three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is thoroughly dried and assembled.

-

Magnesium turnings (1.2 equivalents) are placed in the flask.

-

A small volume of anhydrous THF is added to cover the magnesium, along with a crystal of iodine or a few drops of ethyl bromide to initiate the reaction.

-

A solution of 4-tert-butoxybromobenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the 4-tert-butoxybromobenzene solution is added to the magnesium suspension. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing.

-

The remaining 4-tert-butoxybromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is heated to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Ethylene Oxide

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of ethylene oxide (1.1 equivalents) in cold, anhydrous THF is added dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC or GC).

Step 3: Work-up and Purification

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound based on literature precedents.[1]

| Parameter | Value |

| Yield | 85-90% |

| Purity (by GC) | >99% |

| Boiling Point | 117-121 °C at 3 mmHg |

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

The following diagram illustrates the chemical reaction pathway.

Caption: Chemical reaction pathway for the synthesis.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (nitrogen or argon).

-

Ethylene Oxide: Ethylene oxide is a flammable, carcinogenic, and explosive gas. It should be handled with extreme caution in a well-ventilated fume hood.

-

Ethers: Diethyl ether and THF are highly flammable and can form explosive peroxides upon storage. Use freshly distilled solvents.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

This guide provides a comprehensive overview of a key synthetic method for this compound. Researchers should always consult original literature and perform a thorough risk assessment before conducting any chemical synthesis.

References

Potential Research Applications of 2-(4-tert-Butoxyphenyl)ethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-tert-Butoxyphenyl)ethan-1-ol is a substituted aromatic alcohol with significant potential in pharmaceutical synthesis and as a subject for biological investigation. Its primary established application lies in its role as a key intermediate in the synthesis of cardiovascular drugs, most notably the beta-blocker metoprolol. Furthermore, its structural similarity to other biologically active phenolic compounds suggests a strong potential for independent pharmacological activities, including antioxidant, cytotoxic, and antimicrobial effects. This technical guide provides an in-depth overview of the synthesis, established applications, and potential research avenues for this compound, complete with detailed experimental protocols and conceptual signaling pathways to guide future research.

Chemical Properties and Synthesis

This compound, also known as p-tert-butoxyphenethyl alcohol, is an organic compound with the chemical formula C12H18O2 and a molecular weight of 194.27 g/mol .[1] Its structure features a phenylethanol backbone with a tert-butoxy group at the para position of the phenyl ring. This bulky tert-butoxy group significantly influences the molecule's chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 123195-72-2 | [1] |

| Molecular Formula | C12H18O2 | [1] |

| Molecular Weight | 194.27 g/mol | [1] |

| Synonyms | p-tert-Butoxyphenethyl alcohol, 2-[4-(tert-Butoxy)phenyl]ethanol | [1] |

Synthesis Protocol: Grignard Reaction

A common and effective method for the synthesis of this compound involves the Grignard reaction. This multi-step process is initiated by the formation of a Grignard reagent from a protected p-halogenophenol, followed by a reaction with ethylene oxide.

Experimental Protocol:

-

Preparation of p-tert-Butoxybromobenzene: 4-Bromophenol is reacted with isobutylene in the presence of an acid catalyst to protect the hydroxyl group as a tert-butoxy ether.

-

Formation of the Grignard Reagent: The resulting p-tert-butoxybromobenzene is then reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent, p-tert-butoxyphenylmagnesium bromide.

-

Reaction with Ethylene Oxide: Ethylene oxide is bubbled through the solution of the Grignard reagent at a controlled temperature.

-

Work-up: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride solution) to hydrolyze the magnesium alkoxide and yield the final product, this compound.

-

Purification: The crude product is then purified using standard techniques such as distillation under reduced pressure or column chromatography.

Established Research Application: Pharmaceutical Intermediate

The most well-documented application of this compound is as a crucial intermediate in the synthesis of pharmaceuticals, particularly beta-blockers like metoprolol.[2][3][4][5][6] The tert-butoxy group serves as a protecting group for the phenolic hydroxyl, allowing for selective modification of other parts of the molecule.

Role in Metoprolol Synthesis

In the synthesis of metoprolol, the hydroxyl group of this compound is typically converted to a leaving group, which is then displaced by an amine. The tert-butoxy group is subsequently cleaved under acidic conditions to reveal the free phenol of the final metoprolol product.

Potential Research Applications: Biological Activities

While direct studies on the biological activities of this compound are limited, the presence of a tert-butylated phenol moiety suggests a high probability of interesting pharmacological properties. Structurally related compounds, such as 2,4-di-tert-butylphenol, have demonstrated significant antioxidant, cytotoxic, and antimicrobial activities.[7][8][9] Aromatic alcohols are also known to possess antimicrobial properties.[10][11][12][13][14]

Potential Antioxidant Activity

Phenolic compounds, particularly those with bulky alkyl substituents, are known to be effective radical scavengers. The tert-butyl group on this compound could enhance its antioxidant potential by stabilizing the resulting phenoxy radical.

Hypothesized Mechanism of Action:

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

Assay Procedure:

-

Add a specific volume of the DPPH solution to each well of a 96-well microplate.

-

Add the test compound dilutions and the positive control to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Analysis: Measure the absorbance of the solutions at 517 nm using a microplate reader. The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.[15][16][17][18]

Table 2: Hypothetical Antioxidant Activity Data

| Compound | IC50 (µg/mL) |

| This compound | To be determined |

| Ascorbic Acid (Control) | Expected < 10 |

Potential Cytotoxic Activity

Many phenolic compounds exhibit cytotoxic effects against various cancer cell lines.[19][20][21][22][23] The lipophilic nature of the tert-butyl group in this compound may facilitate its passage through cell membranes, potentially leading to interactions with intracellular targets and inducing apoptosis or cell cycle arrest.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[24][25][26][27][28]

Table 3: Hypothetical Cytotoxicity Data

| Cell Line | IC50 (µM) of this compound |

| HeLa (Cervical Cancer) | To be determined |

| MCF-7 (Breast Cancer) | To be determined |

Potential Antimicrobial Activity

The structural features of this compound, including the aromatic ring and the alcohol functional group, are common in antimicrobial agents. It may exert its effect by disrupting the cell membrane integrity or inhibiting essential enzymes in microorganisms.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microplate containing broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[29][30][31][32][33]

Table 4: Hypothetical Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) of this compound |

| Staphylococcus aureus | To be determined |

| Escherichia coli | To be determined |

Future Directions and Conclusion

This compound is a compound with a confirmed and valuable role in the synthesis of important pharmaceuticals. While its independent biological activities have not been extensively explored, its chemical structure strongly suggests a high potential for antioxidant, cytotoxic, and antimicrobial properties. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for future research into these promising areas. Further investigation into the biological effects and mechanisms of action of this compound could lead to the development of new therapeutic agents or research tools. Researchers in drug discovery and development are encouraged to explore the untapped potential of this versatile molecule.

References

- 1. 2-(4-(tert-Butoxy)phenyl)ethanol | C12H18O2 | CID 11715336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Synthesis and cardiovascular activity of metoprolol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 8. Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations | In Vivo [iv.iiarjournals.org]

- 9. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aromatic alcohols and their effect on Gram-negative bacteria, cocci and mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cleanroom.contecinc.com [cleanroom.contecinc.com]

- 12. Anethole - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. A Qualitative Investigation of Volatile Organic Components of Antimicrobial Oil Smoke Vapors [scirp.org]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. researchgate.net [researchgate.net]

- 17. louis.uah.edu [louis.uah.edu]

- 18. zen-bio.com [zen-bio.com]

- 19. Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rotman-baycrest.on.ca [rotman-baycrest.on.ca]

- 23. Antioxidant and Cytotoxicity Activity of Phenolic Compounds from ...: Ingenta Connect [ingentaconnect.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. broadpharm.com [broadpharm.com]

- 28. static.igem.wiki [static.igem.wiki]

- 29. Broth Microdilution | MI [microbiology.mlsascp.com]

- 30. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 31. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 32. protocols.io [protocols.io]

- 33. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-tert-Butoxyphenyl)ethan-1-ol

Introduction

2-(4-tert-Butoxyphenyl)ethan-1-ol, also known as p-tert-butoxyphenethyl alcohol, is an organic compound with the chemical formula C12H18O2.[1][2] It serves as a significant intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and known applications. Due to a notable lack of published research on the specific biological activities of this compound, this review will focus on its established role as a precursor in the synthesis of pharmaceuticals.

Chemical and Physical Properties

This compound is a yellow liquid with a molecular weight of 194.27 g/mol .[1] Its chemical structure consists of a phenethyl alcohol backbone with a tert-butoxy group substituted at the para-position of the phenyl ring. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H18O2 | PubChem[1] |

| Molecular Weight | 194.27 g/mol | PubChem[1] |

| CAS Number | 123195-72-2 | Sigma-Aldrich |

| Appearance | Yellow Liquid | Sigma-Aldrich |

| Purity | ≥96% | Sigma-Aldrich |

| IUPAC Name | 2-(4-tert-butoxyphenyl)ethanol | Sigma-Aldrich |

| InChI Key | OKZWTCSMYPNPCS-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis of this compound

The primary synthesis route for this compound involves a Grignard reaction, as detailed in U.S. Patent 4,868,344. The general workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of p-tert-butoxyphenethyl alcohol

The following experimental protocol is adapted from the procedure described in U.S. Patent 4,868,344 for the synthesis of p- or m-tert-butoxyphenethyl alcohol.

Materials:

-

p- or m-tert-butoxyphenyl halide (e.g., p-tert-butoxychlorobenzene)

-

Magnesium turnings

-

Anhydrous ether (as solvent)

-

Ethylene oxide

-

Saturated aqueous ammonium chloride solution

-

Toluene

-

Anhydrous sodium sulfate

Procedure:

-

A reaction vessel is charged with magnesium turnings and anhydrous ether under an inert atmosphere.

-

A solution of p- or m-tert-butoxyphenyl halide in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent (p- or m-tert-butoxyphenylmagnesium halide).

-

The reaction mixture is typically stirred and refluxed to ensure complete formation of the Grignard reagent.

-

After formation, the solution is cooled, and ethylene oxide is bubbled through the reaction mixture or added as a solution in a suitable solvent.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield p- or m-tert-butoxyphenethyl alcohol.

Yield: The reported yield for this process is approximately 85.3%.[3]

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of Metoprolol.[4] Metoprolol is a selective β1 receptor blocker used in the treatment of several cardiovascular diseases, including hypertension, angina, and heart failure.

The synthesis of Metoprolol from this compound involves a multi-step process, which is outlined in the diagram below.

Caption: Synthetic pathway from this compound to Metoprolol.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant gap in the understanding of the biological activities of this compound itself. There are no published studies detailing its pharmacological effects, mechanism of action, or interaction with any signaling pathways. Its primary role appears to be that of a synthetic intermediate.

The final product, Metoprolol, is a well-characterized beta-blocker. Its mechanism of action involves the competitive inhibition of β1-adrenergic receptors, which are predominantly found in the heart. This inhibition leads to a reduction in heart rate, cardiac output, and blood pressure. However, it is crucial to note that these biological effects are characteristic of Metoprolol and not of its precursor, this compound.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the cardiovascular drug Metoprolol. Its synthesis via a Grignard reaction is well-documented, providing a reliable route to this compound. However, there is a conspicuous absence of research into the intrinsic biological activities of this compound. Future research could explore the potential pharmacological or toxicological profile of this molecule to provide a more complete understanding of its properties beyond its utility as a synthetic building block. For researchers, scientists, and drug development professionals, this compound currently holds interest primarily as a precursor in established synthetic pathways.

References

In-Depth Technical Guide: Safety and Handling of 2-(4-tert-Butoxyphenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(4-tert-Butoxyphenyl)ethan-1-ol (CAS No: 5406-86-0), a key intermediate in various organic synthesis applications. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.28 g/mol | [1] |

| Appearance | Off-White to Pale Yellow Waxy Solid | |

| Melting Point | 32-35°C | |

| Boiling Point | 141-143°C at 15 mmHg | |

| Density | 0.975 g/cm³ | |

| Flash Point | 141-143°C/15mm | |

| Water Solubility | Insoluble | |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |

Hazard Identification and Toxicity

| Hazard Class | GHS Classification | Precautionary Statements (Examples) |

| Serious Eye Damage/Irritation | Causes serious eye damage (H318) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (H373) | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361) | P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Hazardous to the Aquatic Environment (Long-term) | Toxic to aquatic life with long lasting effects (H411) | P273: Avoid release to the environment. |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield that meet EN166 or OSHA's 29 CFR 1910.133 standards.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.

-

Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the substance in a way that could generate dust or aerosols.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation location.

Handling Procedures

-

Preparation: Before handling, ensure all safety precautions have been read and understood.[1] Obtain special instructions if necessary.

-

Dispensing: Avoid creating dust when handling the solid form.

-

Exposure Avoidance: Do not get the chemical in eyes, on skin, or on clothing. Avoid breathing dust, fumes, or vapors. Avoid ingestion and inhalation.

-

Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Store locked up.[1]

-

Keep the product and any empty containers away from heat and sources of ignition.

Emergency and First Aid Procedures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation persists, consult a physician.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting. Get medical attention if symptoms occur.

Spill and Disposal Procedures

Spill Response

-

Ensure adequate ventilation and wear appropriate PPE.

-

For solid spills, sweep up and shovel into a suitable, labeled container for disposal. Avoid generating dust.

-

Do not allow the substance to enter drains or surface water.

Waste Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult regulations to ensure complete and accurate classification.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

References

Technical Guide: Purity Analysis of Commercially Available 2-(4-tert-Butoxyphenyl)ethan-1-ol

Introduction

2-(4-tert-Butoxyphenyl)ethan-1-ol (CAS No. 123195-72-2) is an aromatic alcohol that serves as a key intermediate and building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). For instance, it is recognized as a potential impurity or intermediate in the synthesis of drugs like Metoprolol.[1] Given its role in pharmaceutical development, ensuring the high purity and well-defined impurity profile of commercially available this compound is critical for the consistency, safety, and efficacy of the final product.

This technical guide provides a comprehensive framework for the purity analysis of this compound. It outlines a multi-tiered analytical approach, details experimental protocols for key techniques, and presents a logical workflow for a thorough quality assessment. The methodologies described are designed to identify and quantify the principal component, process-related impurities, residual solvents, and potential degradation products.

Potential Impurities and Analytical Strategy

A robust purity analysis begins with an understanding of potential impurities, which can originate from the synthetic route or degradation.

-

Synthesis-Related Impurities:

-

Starting Materials: Unreacted precursors such as 4-tert-butoxyphenol or derivatives of phenylacetic acid.

-

Intermediates: Incomplete conversion of synthetic intermediates.

-

By-products: Products from side reactions, such as isomeric variants or compounds formed from over-alkylation or cleavage of the tert-butyl group.

-

Reagents: Residual catalysts or reagents carried through the purification process.

-

-

Degradation Products: Impurities formed due to exposure to heat, light, or reactive atmospheric conditions during storage.

-

Residual Solvents: Solvents used during the final crystallization or purification steps (e.g., heptane, ethyl acetate, ethanol).

A comprehensive analytical strategy should therefore employ orthogonal methods capable of detecting this wide range of potential contaminants. The general workflow for analyzing a commercial batch is outlined below.

References

Methodological & Application

Application Notes and Protocols for 2-(4-tert-Butoxyphenyl)ethan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-tert-Butoxyphenyl)ethan-1-ol is a versatile bifunctional building block in organic synthesis, offering a primary alcohol for various transformations and a stable tert-butoxy protecting group on a phenyl ring. This combination makes it a valuable precursor for the synthesis of a range of organic molecules, including potential analogues of active pharmaceutical ingredients (APIs). The tert-butoxy group provides a bulky, lipophilic moiety and can be cleaved under acidic conditions if required, offering further synthetic flexibility.

These application notes provide detailed protocols for key transformations of this compound, including oxidation, esterification, and conversion to an alkylating agent. Additionally, potential applications in the synthesis of analogues of fenofibrate and beta-blockers are discussed, along with the relevant biological signaling pathways associated with these drug classes.

Data Presentation

The following table summarizes the key synthetic transformations of this compound and the expected quantitative data based on established organic chemistry principles.

| Transformation | Product | Reagents | Typical Yield (%) | Reaction Time (h) |

| Oxidation | 2-(4-tert-Butoxyphenyl)acetaldehyde | PCC, DCM | 80-90 | 2-4 |

| Fischer Esterification | 2-(4-tert-Butoxyphenyl)ethyl acetate | Acetic acid, H₂SO₄ (cat.) | 70-85 | 4-6 |

| Mesylation | 2-(4-tert-Butoxyphenyl)ethyl mesylate | MsCl, Et₃N, DCM | >90 | 1-2 |

| Williamson Ether Synthesis | Alkyl 2-(4-tert-butoxyphenyl)ethyl ether | NaH, Alkyl halide, THF | 75-90 | 2-4 |

Experimental Protocols

Oxidation to 2-(4-tert-Butoxyphenyl)acetaldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for preventing over-oxidation to the carboxylic acid.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Apparatus for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-(4-tert-Butoxyphenyl)acetaldehyde.

Fischer Esterification to 2-(4-tert-Butoxyphenyl)ethyl acetate

This protocol details the acid-catalyzed esterification of the alcohol with acetic acid to form the corresponding acetate ester.

Materials:

-

This compound

-

Glacial acetic acid

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and an excess of glacial acetic acid (e.g., 5-10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux (approximately 120-130 °C) for 4-6 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude ester can be purified by vacuum distillation or column chromatography if necessary.

Mesylation to 2-(4-tert-Butoxyphenyl)ethyl mesylate

This protocol describes the conversion of the alcohol to a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which can often be used in the next step without further purification.

Application in Drug Discovery Analogues

Potential Precursor for Fenofibrate Analogues

Fenofibrate is a fibric acid derivative used to treat high cholesterol and triglyceride levels. Its mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-α)[1][2]. The synthesis of fenofibrate typically starts from 4-hydroxybenzophenone[3][4][5][6]. This compound, after oxidation to the corresponding carboxylic acid and subsequent elaboration, could serve as a building block for novel fibrate analogues with potentially modified pharmacokinetic and pharmacodynamic properties.

The general synthetic approach to fenofibrate involves the etherification of a phenolic hydroxyl group with an α-bromoester.

By analogy, this compound could be oxidized to 2-(4-tert-butoxyphenyl)acetic acid, which could then be used to synthesize novel fibrates.

Potential Building Block for Beta-Blocker Analogues

Beta-blockers are a class of drugs used to manage cardiovascular diseases by blocking beta-adrenergic receptors[7][8]. Many beta-blockers share a common structural feature: an aryloxypropanolamine side chain. The synthesis often involves the reaction of a phenol with epichlorohydrin, followed by the opening of the resulting epoxide with an amine.

The tert-butylphenoxy group of this compound makes it an interesting starting material for the synthesis of novel beta-blocker analogues. The primary alcohol can be converted into a good leaving group (e.g., a mesylate), which can then be displaced by a variety of nucleophiles to introduce different side chains, potentially leading to compounds with altered selectivity and activity profiles at beta-adrenergic receptors.

Signaling Pathways

PPAR-α Signaling Pathway (relevant to Fenofibrate)

Fenofibrate and its analogues act as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism.

Activation of PPAR-α leads to the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, ultimately resulting in reduced triglyceride levels and increased HDL cholesterol.

Beta-Adrenergic Receptor Signaling Pathway (relevant to Beta-Blockers)

Beta-blockers competitively inhibit the binding of catecholamines (e.g., adrenaline) to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This blockade prevents the downstream signaling cascade that leads to increased heart rate and contractility.

References

- 1. droracle.ai [droracle.ai]

- 2. drugs.com [drugs.com]

- 3. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

- 5. CN105541578A - Synthetic method of fenofibrate drug intermediate 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]

- 6. CN106278842A - A kind of preparation method of fenofibrate key intermediate 4 chlorine 4 ' dihydroxy benaophenonel - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic Protocols and Applications of 2-(4-tert-Butoxyphenyl)ethan-1-ol in Agrochemical Development

Abstract

2-(4-tert-Butoxyphenyl)ethan-1-ol is a key starting material in the synthesis of various organic molecules. This application note details its use in the preparation of the potent acaricide, Fenazaquin. The synthetic pathway, involving bromination and subsequent etherification, is described in detail. Furthermore, the mechanism of action of Fenazaquin as a mitochondrial electron transport chain inhibitor is elucidated, providing context for its application in crop protection.

Introduction

This compound is an aromatic alcohol that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive primary alcohol and a sterically hindered tert-butyl group, allows for a range of chemical transformations. A notable application of this compound is in the synthesis of Fenazaquin, a quinazoline-based acaricide used to control mites and other insect pests.[1] Fenazaquin's mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH: ubiquinone oxidoreductase), leading to the disruption of cellular respiration in target organisms.[2][3] This document provides detailed protocols for the synthesis of Fenazaquin from this compound and illustrates its biological mechanism of action.

Synthetic Applications

The primary hydroxyl group of this compound is amenable to a variety of chemical modifications, including oxidation, esterification, and etherification. A key industrial application is its use as a precursor for the synthesis of Fenazaquin. The overall synthetic scheme involves a two-step process:

-

Bromination: The alcohol is first converted to the corresponding bromoethane derivative.

-

Etherification: The resulting bromide is then reacted with 4-hydroxyquinazoline to form the final product, Fenazaquin.[1][4]

Table 1: Synthesis of Fenazaquin from this compound - Reaction Overview

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Bromination | This compound | N-Bromosuccinimide (NBS), Triphenylphosphine | 2-(4-tert-Butoxyphenyl)bromoethane |

| 2 | Etherification | 2-(4-tert-Butoxyphenyl)bromoethane | 4-Hydroxyquinazoline, Base | Fenazaquin |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-tert-Butoxyphenyl)bromoethane

This protocol describes the conversion of the starting alcohol to the corresponding bromide, a key intermediate for the subsequent etherification.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Triphenylphosphine

-

Dichloromethane (anhydrous)

Procedure:

-

To a solution of this compound in anhydrous dichloromethane, add triphenylphosphine with stirring under an inert atmosphere.

-

Cool the mixture in an ice bath and add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-tert-Butoxyphenyl)bromoethane.

Protocol 2: Synthesis of Fenazaquin

This protocol details the etherification of the intermediate bromide with 4-hydroxyquinazoline to yield Fenazaquin.[4]

Materials:

-

2-(4-tert-Butoxyphenyl)bromoethane

-

4-Hydroxyquinazoline

-

Organic solvent (e.g., Dichloromethane, Ethylene dichloride)[4][5]

-

Base (e.g., Pyridine, N,N-Dimethylformamide as catalyst)[4][5]

Procedure:

-

In a reaction vessel, dissolve 4-hydroxyquinazoline and a suitable base/catalyst in an organic solvent.

-

Heat the mixture to a temperature between 0 °C and 100 °C.[4]

-

Slowly add a solution of 2-(4-tert-Butoxyphenyl)bromoethane in the same organic solvent to the reaction mixture.

-

Maintain the reaction temperature and stir for 2-4 hours.[4]

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue is then washed and recrystallized to obtain the final product, Fenazaquin.[4]

Table 2: Quantitative Data for Fenazaquin Synthesis

| Parameter | Value | Reference |

| Intermediate: 2-(4-tert-Butoxyphenyl)bromoethane | ||

| Molar Ratio (Alcohol:NBS) | 1:1.1 - 1:1.5 | [4] |

| Reaction Time | 3-5 hours | [4] |

| Final Product: Fenazaquin | ||

| Yield | 61-80% | [4][6] |

| Purity | >97% | [5][6] |

| Reaction Temperature | 0-100 °C | [4] |

| Reaction Time | 2-4 hours | [4] |

Mechanism of Action: Inhibition of Mitochondrial Respiration

Fenazaquin is a potent inhibitor of the mitochondrial electron transport chain (ETC), specifically targeting Complex I (NADH: ubiquinone oxidoreductase).[2][3][7] This inhibition disrupts the flow of electrons from NADH to ubiquinone, a critical step in aerobic respiration. The blockage of the ETC leads to a cessation of ATP synthesis, ultimately causing energy depletion and mortality in the target pest.[7]

Caption: Inhibition of Mitochondrial Complex I by Fenazaquin.

Synthetic Workflow and Logical Relationships

The synthesis of Fenazaquin from this compound follows a logical progression from a readily available alcohol to a more complex, biologically active molecule. The workflow highlights the transformation of the key functional group to enable the final coupling step.

References

- 1. Fenazaquin (Ref: DE 436) [sitem.herts.ac.uk]

- 2. Fenazaquin | C20H22N2O | CID 86356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. irac-online.org [irac-online.org]

- 4. CN108299315A - A kind of preparation method of acaricide fenazaquin - Google Patents [patents.google.com]

- 5. CN102558073A - Green synthesis method of fenazaquin - Google Patents [patents.google.com]

- 6. Study on Synthesis of The New Miticide Fenazaquin | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Use of 2-(4-tert-Butoxyphenyl)ethan-1-ol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 2-(4-tert-Butoxyphenyl)ethan-1-ol as a versatile starting material in the synthesis of key pharmaceutical intermediates. Specifically, it details a synthetic pathway to produce 4-(2-methoxyethyl)phenol, a crucial precursor for the widely used β-blocker, Metoprolol. The use of a tert-butyl protecting group for the phenolic hydroxyl offers strategic advantages in multi-step syntheses.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure incorporates a masked phenolic hydroxyl group in the form of a tert-butyl ether. This protecting group is stable under various reaction conditions but can be selectively removed under mild acidic conditions, making it a strategic choice for complex syntheses. This application note provides detailed protocols for the conversion of this compound into 4-(2-methoxyethyl)phenol, an essential intermediate in the industrial production of Metoprolol.

Overall Synthesis Pathway

The synthetic route from this compound to the pharmaceutical intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane, a direct precursor to Metoprolol, involves a three-step process:

-

Deprotection: Acid-catalyzed removal of the tert-butyl group from this compound to yield 4-(2-hydroxyethyl)phenol.

-

Etherification: Selective methylation of the primary alcohol of 4-(2-hydroxyethyl)phenol to form 4-(2-methoxyethyl)phenol.

-

Epoxidation: Reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to yield the epoxide intermediate, 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane.

This epoxide can then be reacted with isopropylamine to produce Metoprolol.

Caption: Overall synthetic pathway from this compound to Metoprolol.

Data Presentation

The following table summarizes the key transformations and reported yields for analogous reactions, providing an expected outcome for the described protocols.

| Step No. | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Deprotection of tert-butyl ether | This compound | 4-(2-Hydroxyethyl)phenol | Trifluoroacetic Acid (TFA), DCM | >90 (estimated) |

| 2 | Methylation of primary alcohol | 4-(2-Hydroxyethyl)phenol | 4-(2-Methoxyethyl)phenol | Dimethyl Sulfate, Base | High (reported) |

| 3 | Epoxidation of phenol | 4-(2-Methoxyethyl)phenol | 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane | Epichlorohydrin, NaOH | 93-95 |

| 4 | Ring-opening of epoxide | 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane | Metoprolol | Isopropylamine | 88-89 |

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the acid-catalyzed removal of the tert-butyl protecting group.

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (0.1 M) in a round-bottom flask.

-

To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 1-4 hours), carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(2-hydroxyethyl)phenol.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Caption: Experimental workflow for the deprotection of the tert-butyl ether.

Protocol 2: Methylation of 4-(2-Hydroxyethyl)phenol

This protocol details the selective methylation of the primary alcohol to yield 4-(2-methoxyethyl)phenol.

Materials:

-

4-(2-Hydroxyethyl)phenol

-

Dimethyl sulfate

-

Sodium hydroxide

-

Tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(2-hydroxyethyl)phenol (1.0 eq) in THF.

-

Add a solution of sodium hydroxide (1.1 eq) in water.

-

To the stirred mixture, add dimethyl sulfate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-(2-methoxyethyl)phenol can be purified by vacuum distillation or column chromatography.

Protocol 3: Synthesis of 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane

This protocol describes the formation of the key epoxide intermediate.[1][2]

Materials:

-

4-(2-Methoxyethyl)phenol

-

Epichlorohydrin

-

Sodium hydroxide

-

Water

-

Reaction vessel with temperature control

-

Stirrer

Procedure:

-

To a reaction vessel, add 4-(2-methoxyethyl)phenol (1.0 eq) and water.

-

Add a solution of sodium hydroxide (1.0-1.2 eq) while maintaining the temperature below 30°C.

-

Stir the mixture until the phenol is dissolved.

-

Slowly add epichlorohydrin (1.0-1.5 eq) to the reaction mixture.

-

Heat the mixture to 40-45°C and maintain for 3-5 hours.

-

Upon completion, cool the reaction and separate the organic layer.

-

Wash the organic layer with water to remove any remaining base.

-

The resulting crude epoxide can be used directly in the next step or purified by vacuum distillation. The yield is typically in the range of 93-95%.[2]

Caption: Workflow for the synthesis of the epoxide intermediate.

Conclusion

This compound serves as a strategic and versatile starting material for the synthesis of important pharmaceutical intermediates. The use of the tert-butyl protecting group allows for selective transformations at other positions of the molecule before its efficient removal. The protocols provided herein offer a clear pathway for the synthesis of 4-(2-methoxyethyl)phenol and its subsequent conversion to a key precursor of Metoprolol, demonstrating the utility of this building block in drug development and manufacturing.

References